(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt
Description
BenchChem offers high-quality (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H17ClF5N5O |
|---|---|
Molecular Weight |
425.78 g/mol |
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H16F5N5O.ClH/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;/h1-2,5,11H,3-4,6-8,22H2;1H/t11-;/m1./s1 |
InChI Key |
OPKGENHMHPEFFZ-RFVHGSKJSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.Cl |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.Cl |
Origin of Product |
United States |
Biological Activity
The compound (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt , also known by its CAS number 486459-70-5, is a complex organic molecule with potential biological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Structure
- Molecular Formula : C16 H16 F5 N5 O . Cl H
- Molecular Weight : 425.784 g/mol
- SMILES Notation : Cl.NC@@HCc3cc(F)ccc3F
Physical Properties
- Shipping Temperature : Room Temperature
- Country of Origin : Canada
Antiviral Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazine compounds exhibit notable antiviral properties. Specifically, compounds similar to the target compound have shown effectiveness against HIV-1 variants. In a study involving MT-4 cells infected with NNRTI-resistant strains of HIV, specific structural modifications were found to enhance antiviral activity significantly .
Antibacterial Properties
The compound's structural analogs have been evaluated for antibacterial efficacy. A study highlighted the antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds with similar triazole structures demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, leading to increased levels of lactate dehydrogenase (LDH) and indicating cell membrane damage .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies indicated that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing efficacy comparable to traditional anti-inflammatory drugs like dexamethasone .
Table of Biological Activities
Detailed Research Findings
- Antiviral Activity : The compound's structural features allow it to interact favorably with the active sites of viral enzymes, leading to effective inhibition of viral replication pathways.
- Antibacterial Mechanism : The mechanism underlying its antibacterial activity appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Mechanism : The induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways and activation of caspases.
- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines suggests a potential role in modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
